2,2-Diethoxybutanenitrile

Description

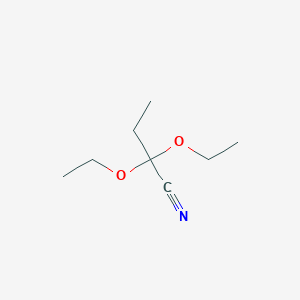

4,4-Diethoxybutanenitrile (CAS RN: 18381-45-8) is an organonitrile compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . Its structure features two ethoxy groups (-OCH₂CH₃) attached to the fourth carbon of a butanenitrile backbone. This compound is a liquid at room temperature, as confirmed by infrared (IR) spectroscopy data collected using a CARY 90 grating instrument, which identified characteristic absorption bands (e.g., artifact at 2002 cm⁻¹ due to grating changes) . Key physicochemical properties include a LogP value of 0.75, indicating moderate hydrophobicity, and its separation via reverse-phase HPLC using a Newcrom R1 column under standard conditions .

Properties

CAS No. |

56011-13-3 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2,2-diethoxybutanenitrile |

InChI |

InChI=1S/C8H15NO2/c1-4-8(7-9,10-5-2)11-6-3/h4-6H2,1-3H3 |

InChI Key |

URVAQRRJJYOYGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diethoxybutanenitrile can be synthesized through various methods. One common approach involves the reaction of 2,2-diethoxybutanal with a cyanide source under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_9\text{CHO} + \text{HCN} \rightarrow \text{C}8\text{H}{15}\text{NO}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethoxybutanenitrile undergoes various chemical reactions, including:

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products:

Hydrolysis: Butanoic acid derivatives.

Reduction: Butylamine derivatives.

Substitution: Depending on the nucleophile, various substituted butanenitrile derivatives can be formed.

Scientific Research Applications

2,2-Diethoxybutanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-diethoxybutanenitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. The ethoxy groups can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferred comparisons can be made based on compound classes and substituent effects:

Substituent Position and Functional Group Impact

- 4,4-Diethoxybutanenitrile vs. 5-(4-hydroxybut-1-ynyl)-2,2′-bithiophene () :

While unrelated in class (the latter is a bithiophene derivative), substituent positioning significantly alters reactivity. The ethoxy groups in 4,4-diethoxybutanenitrile enhance steric bulk and electron-donating effects compared to the hydroxyl and alkyne groups in the bithiophene compound, which may influence solubility and reaction kinetics .

Nitrile Derivatives

- LogP Comparison :

The LogP of 4,4-diethoxybutanenitrile (0.75 ) is higher than simpler nitriles like acetonitrile (LogP ≈ -0.33) due to the ethoxy groups’ hydrophobic contribution. This property makes it more compatible with organic solvents in synthesis . - Butanenitrile Derivatives :

Compared to unsubstituted butanenitrile (CAS 109-74-0, LogP ≈ 0.28), the ethoxy groups in 4,4-diethoxybutanenitrile increase molecular weight by ~70 g/mol and reduce volatility .

Regulatory and Analytical Context

- HPLC Separation: 4,4-Diethoxybutanenitrile is analyzed via reverse-phase HPLC, a method also used for polar nitriles. In contrast, nonpolar analogs (e.g., 4,4′-dichlorobiphenyl, CAS 2050-68-2) often require gas chromatography due to higher thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.